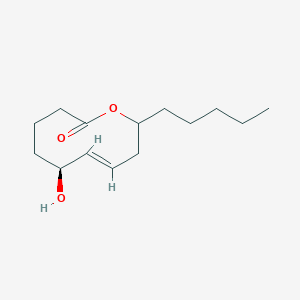
Putaminoxin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Putaminoxin B is a natural product found in Paraboeremia putaminum with data available.
Wissenschaftliche Forschungsanwendungen
Antiviral Properties
Recent studies have indicated that Putaminoxin B may serve as a promising candidate for antiviral drug development, particularly against SARS-CoV-2, the virus responsible for COVID-19. A study conducted by researchers utilized molecular docking techniques to evaluate the binding affinity of this compound to critical viral proteins, including the main protease (M pro) and the spike glycoprotein receptor binding domain (RBD) .
Molecular Docking Results
The docking studies revealed that this compound exhibited significant binding affinity to the M pro active site, with a Libdock score of 94.4192 and an interaction energy of -35.4201 kcal/mol. This suggests that this compound could effectively inhibit the activity of the main protease, which is essential for viral replication . The following table summarizes the docking scores and interaction energies of various compounds tested against M pro:
| Compound | Libdock Score | CDOCKER Interaction Energy (kcal/mol) |
|---|---|---|
| Putaminoxin D | 105.099 | -36.1847 |
| Jasmonic Acid | 88.0807 | -36.1283 |
| This compound | 94.4192 | -35.4201 |
| Jasmonic Acid Methyl Ester | 92.3017 | -33.3747 |
| Penciclovir | 87.9996 | -30.9096 |
These findings suggest that this compound, along with other compounds from Phoma putaminum, could be explored further as potential therapeutic agents against COVID-19.
Phytotoxicity
This compound has also been studied for its phytotoxic effects, which make it relevant in agricultural applications. Research indicates that it exhibits strong phytotoxicity, affecting plant growth and development . The compound's activity is correlated with its structural integrity as a nonenolide, which is crucial for its biological effects.
Phytotoxic Activity Assessment
The phytotoxic effects of this compound can be summarized as follows:
- Target Organisms : Various plant species.
- Mechanism of Action : Disruption of cellular processes leading to inhibited growth.
- Potential Uses : Development of bioherbicides to manage unwanted vegetation.
Safety and Toxicological Profile
The safety profile of this compound has been assessed through various predictive models examining its absorption, distribution, metabolism, excretion (ADME), and toxicity parameters. The compound demonstrated favorable characteristics in terms of human intestinal absorption and low hepatotoxicity .
Toxicity Prediction Data
A summary of the toxicity predictions for this compound includes:
| Parameter | Value |
|---|---|
| Ames Mutagenicity | 0.537 |
| NTP Carcinogenicity | 0.005 |
| Developmental Toxicity Potential | 0 |
These results indicate that this compound may have a low risk for mutagenicity and carcinogenicity, making it a candidate for further investigation in therapeutic applications.
Eigenschaften
Molekularformel |
C14H24O3 |
|---|---|
Molekulargewicht |
240.34 g/mol |
IUPAC-Name |
(4E,6S)-6-hydroxy-2-pentyl-2,3,6,7,8,9-hexahydrooxecin-10-one |
InChI |
InChI=1S/C14H24O3/c1-2-3-4-9-13-10-5-7-12(15)8-6-11-14(16)17-13/h5,7,12-13,15H,2-4,6,8-11H2,1H3/b7-5+/t12-,13?/m1/s1 |
InChI-Schlüssel |
UYQOFPNMJKJWGM-DTMVNFKNSA-N |
Isomerische SMILES |
CCCCCC1C/C=C/[C@H](CCCC(=O)O1)O |
Kanonische SMILES |
CCCCCC1CC=CC(CCCC(=O)O1)O |
Synonyme |
putaminoxin B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















